Fmoc-Tyr(POMe)-OH
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Description
Fmoc-Tyr(POMe)-OH: is a modified amino acid derivative where the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the tyrosine residue is modified with a p-methoxybenzyl (POMe) group. This compound is widely used in peptide synthesis due to its stability and ease of deprotection.
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): The most common method for synthesizing this compound involves solid-phase peptide synthesis. The Fmoc group is used to protect the amino group during the synthesis process, which is carried out on a solid support.
Chemical Reagents: The Fmoc group is typically introduced using Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as diisopropylethylamine (DIEA).
Industrial Production Methods:
Scale-Up: Industrial production of this compound involves scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels required for research and industrial applications.
Types of Reactions:
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine or 20% piperidine in DMF (dimethylformamide).
Coupling Reactions: this compound is used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection Reagents: Piperidine, DMF.
Coupling Reagents: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIPEA (Diisopropylethylamine).
Major Products Formed:
Peptides: The primary product is the peptide chain formed by coupling this compound with other amino acids.
By-Products: Minor by-products may include incomplete coupling products and side reactions.
Chemistry:
Peptide Synthesis: this compound is extensively used in the synthesis of peptides for research purposes.
Material Science: It is used in the fabrication of functional materials, such as peptide-based hydrogels.
Biology:
Protein Studies: The compound is used in the study of protein structure and function.
Enzyme Inhibition: It can be used to investigate enzyme-substrate interactions and inhibition mechanisms.
Medicine:
Drug Development: this compound is used in the development of peptide-based drugs.
Therapeutic Peptides: It is used to synthesize therapeutic peptides that can be used in various treatments.
Industry:
Biotechnology: It is used in the production of biologically active peptides for industrial applications.
Diagnostic Tools: It is used in the development of diagnostic tools and imaging agents.
Molecular Targets and Pathways:
Peptide Bond Formation: The primary mechanism involves the formation of peptide bonds between amino acids.
Enzyme Interaction: this compound can interact with enzymes, affecting their activity and function.
Pathways:
Protein Synthesis Pathway: It is involved in the synthesis of proteins and peptides.
Enzyme Pathways: It can modulate enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Boc-Tyr(POMe)-OH: Another commonly used amino acid derivative with a Boc (tert-butyloxycarbonyl) protecting group instead of Fmoc.
Fmoc-Tyr-OH: Similar to Fmoc-Tyr(POMe)-OH but without the POMe modification.
Uniqueness:
Stability: this compound is more stable under acidic conditions compared to Boc-Tyr(POMe)-OH.
Deprotection Conditions: The Fmoc group can be removed under mild basic conditions, making it more suitable for certain applications.
Properties
IUPAC Name |
3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO8P/c1-32-36(31,33-2)35-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHCDMSMVMNCER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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